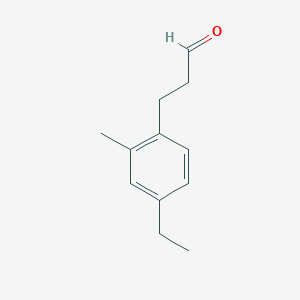
3-(4-Ethyl-2-methylphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethyl-2-methylphenyl)propanal is an organic compound with the molecular formula C₁₂H₁₆O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a benzene ring substituted with ethyl and methyl groups. This compound is used in various research and industrial applications, particularly in the field of perfumery due to its unique aromatic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-2-methylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-ethyl-2-methylbenzene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Another method involves the Grignard reaction, where 4-ethyl-2-methylbenzyl chloride reacts with magnesium to form the corresponding Grignard reagent. This reagent is then treated with propanal to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethyl-2-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: 3-(4-Ethyl-2-methylphenyl)propanoic acid.
Reduction: 3-(4-Ethyl-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(4-Ethyl-2-methylphenyl)propanal is utilized in several scientific research fields:
Mécanisme D'action
The mechanism of action of 3-(4-Ethyl-2-methylphenyl)propanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various transformations. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Isobutyl-2-methylphenyl)propanal: Known for its use in perfumery with a linden blossom odor.
3-(4-tert-Butylphenyl)-2-methylpropanal: Used in fragrances but has been associated with reproductive toxicity in animal studies.
Uniqueness
3-(4-Ethyl-2-methylphenyl)propanal stands out due to its specific substitution pattern on the benzene ring, which imparts unique aromatic properties and reactivity compared to its analogs. Its relatively simple synthesis and versatility in chemical reactions make it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-(4-ethyl-2-methylphenyl)propanal |
InChI |
InChI=1S/C12H16O/c1-3-11-6-7-12(5-4-8-13)10(2)9-11/h6-9H,3-5H2,1-2H3 |
Clé InChI |
VGYYUVHXLLZKCR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CCC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12990854.png)
![tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12990859.png)
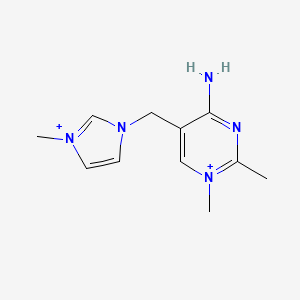


![N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B12990875.png)
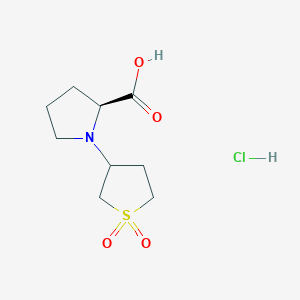
![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)
![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)
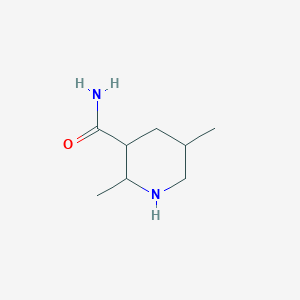
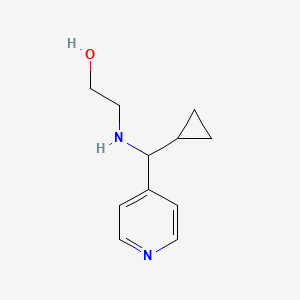

![6-(4-Fluorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12990930.png)
